molecular formula C19H17N5O B2781683 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014027-98-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2781683
CAS No.: 1014027-98-5
M. Wt: 331.379
InChI Key: ZZXVZRZSUWFLIN-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions . The final step involves coupling the benzimidazole and pyrazole moieties through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combined benzimidazole and pyrazole structure, which allows it to exhibit a diverse range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug development and other scientific applications .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-11-17(23-24(12)2)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXVZRZSUWFLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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